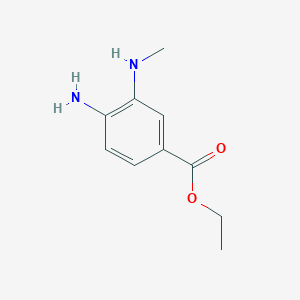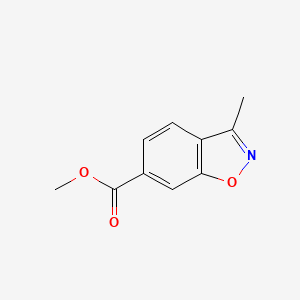
Methyl 3-Methylbenzisoxazole-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 3-Methylbenzisoxazole-6-carboxylate is a chemical compound belonging to the benzisoxazole family Benzisoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Methylbenzisoxazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1,2-benzisoxazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
化学反応の分析
Types of Reactions
Methyl 3-Methylbenzisoxazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Methyl 3-Methylbenzisoxazole-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用機序
The mechanism of action of Methyl 3-Methylbenzisoxazole-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Benzoxazole: Similar in structure but contains an oxygen atom in place of the nitrogen atom in the benzisoxazole ring.
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom, similar to benzisoxazole but without the fused benzene ring.
Benzimidazole: Contains a nitrogen atom in place of the oxygen atom in the benzisoxazole ring.
Uniqueness
Methyl 3-Methylbenzisoxazole-6-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C10H9NO3 |
|---|---|
分子量 |
191.18 g/mol |
IUPAC名 |
methyl 3-methyl-1,2-benzoxazole-6-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-6-8-4-3-7(10(12)13-2)5-9(8)14-11-6/h3-5H,1-2H3 |
InChIキー |
VEOUYCMGDQTISB-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC2=C1C=CC(=C2)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

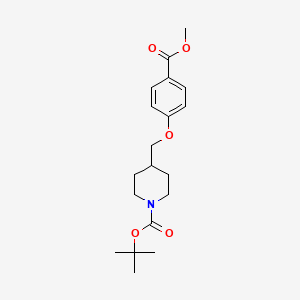
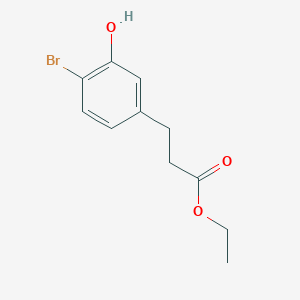
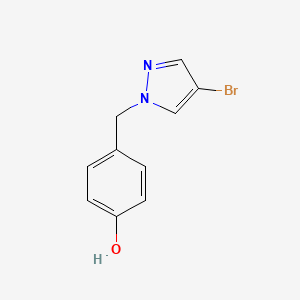

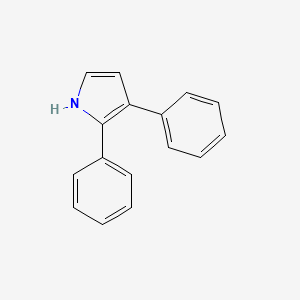

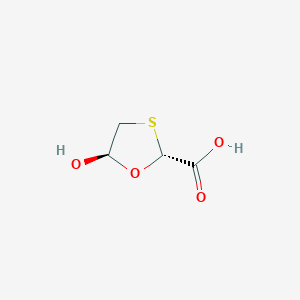
![Pyrido[4,3-d]pyrimidine-4(1h)-thione,7-amino-](/img/structure/B8655170.png)
![4-(1H-benzo[d]imidazol-2-yl)cyclohexanol](/img/structure/B8655177.png)
![(2S,3R)-2-[(methoxycarbonyl)amino]-3-methylpentanoic acid](/img/structure/B8655178.png)
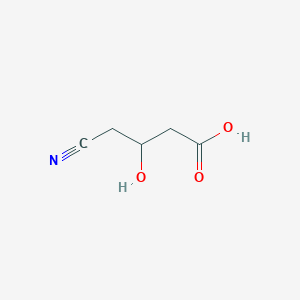
![9-Isopropyl-1-oxa-4,9-diaza-spiro[5.5]undecane](/img/structure/B8655187.png)
